molecular formula C15H24IN3Si B1392854 5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine CAS No. 1196662-06-2

5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine

Cat. No.: B1392854
CAS No.: 1196662-06-2
M. Wt: 401.36 g/mol
InChI Key: QTQVRRVKABLKLH-UHFFFAOYSA-N
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Description

5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with an iodine atom at the 5-position and a triisopropylsilyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine typically involves the iodination of a pyrrolo[2,3-d]pyrimidine precursor followed by the introduction of the triisopropylsilyl group. One common method involves the use of iodine and a suitable oxidizing agent to achieve iodination. The triisopropylsilyl group can be introduced using triisopropylsilyl chloride in the presence of a base such as imidazole .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The triisopropylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

(5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24IN3Si/c1-10(2)20(11(3)4,12(5)6)19-8-14(16)13-7-17-9-18-15(13)19/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQVRRVKABLKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=CN=CN=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24IN3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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